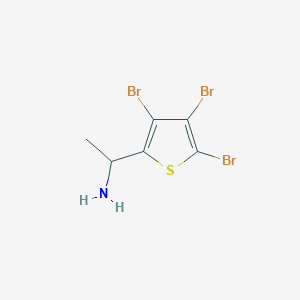
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a compound that combines the functionalities of a silane and a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous surfaces, while the pyrimidine moiety offers biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would need to be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Condensation: Silanes or silanols in the presence of catalysts such as acids or bases.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted pyrimidine derivatives.
Condensation: Cross-linked siloxane networks.
Wissenschaftliche Forschungsanwendungen
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has several scientific research applications:
Materials Science: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Chemistry: Utilized in the synthesis of hybrid materials and surface modification of nanoparticles.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate involves its interaction with biological targets through the pyrimidine moiety. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trimethoxysilyl group allows for attachment to surfaces, facilitating targeted delivery and controlled release of the active compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)propylamine: Lacks the pyrimidine moiety, primarily used as a silane coupling agent.
5-Methyl-2,4-dioxo-3,4-dihydropyrimidine: Lacks the trimethoxysilyl group, primarily used for its biological activity.
Uniqueness
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is unique due to the combination of silane and pyrimidine functionalities in a single molecule. This dual functionality allows for versatile applications in both materials science and biological research, making it a valuable compound for interdisciplinary studies.
Eigenschaften
Molekularformel |
C14H24N2O7Si |
|---|---|
Molekulargewicht |
360.43 g/mol |
IUPAC-Name |
3-trimethoxysilylpropyl 3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C14H24N2O7Si/c1-11-10-16(14(19)15-13(11)18)7-6-12(17)23-8-5-9-24(20-2,21-3)22-4/h10H,5-9H2,1-4H3,(H,15,18,19) |
InChI-Schlüssel |
RJBMZFFIBPPBNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCC(=O)OCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)
![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)




![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)

